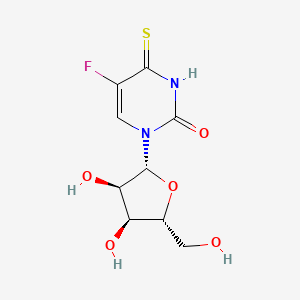

5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one

Description

5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a structurally complex derivative of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a scaffold widely synthesized via the Biginelli reaction. This compound features a ribofuranosyl group at position 1, a fluorine substituent at position 5, and a sulfanylidene (=S) moiety at position 4.

Properties

CAS No. |

727-79-7 |

|---|---|

Molecular Formula |

C9H11FN2O5S |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C9H11FN2O5S/c10-3-1-12(9(16)11-7(3)18)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H,11,16,18)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

WYQCVEGKYDIJJY-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=S)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

Canonical SMILES |

C1=C(C(=S)NC(=O)N1C2C(C(C(O2)CO)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Protected Ribofuranosyl Intermediates

Protected ribofuranosyl donors are pivotal for efficient glycosylation. A validated route begins with methyl 2,3-O-isopropylidene-D-ribofuranoside (VII), derived from D-ribose via acid-catalyzed cyclization. Subsequent bromination at C5 using triphenylphosphine and bromine in dichloromethane yields methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (VI). Catalytic hydrogenation (H₂/Pd-BaSO₄) eliminates the bromine atom, producing methyl 5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (V).

Key Reaction Conditions:

Glycosylation with Fluorinated Pyrimidine Bases

Coupling the ribofuranosyl donor with 5-fluorouracil derivatives requires activation of the sugar anomeric position. In a patented method, 2,4-bis(trimethylsilyl)-5-fluorouracil reacts with 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranoside under Lewis acid catalysis (trimethylsilyl triflate, 0.1 equiv) to afford the β-anomer exclusively. The acetyl groups facilitate regioselectivity and are later removed via alkaline hydrolysis.

Optimized Parameters:

- Temperature: 60°C, anhydrous acetonitrile.

- Yield: 78% β-anomer, isolated via silica gel chromatography.

Formation of the 4-Sulfanylidene-Dihydropyrimidinone Core

Biginelli Cyclocondensation with Thiourea

The dihydropyrimidinone ring is constructed via a three-component reaction between aldehydes, acetylacetone, and thiourea. Using triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) as a green catalyst under solvent-free conditions, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones are synthesized in 82–94% yield. For the target compound, 5-fluorouracil-1-acetaldehyde replaces the aldehyde component, enabling direct incorporation of the fluorinated base.

Representative Procedure:

- Mix 5-fluorouracil-1-acetaldehyde (1 mmol), acetylacetone (1 mmol), thiourea (1.2 mmol), and [Et₃NH][HSO₄] (0.5 mmol).

- Heat at 80°C for 35 min under solvent-free conditions.

- Quench with H₂O, filter, and recrystallize from ethanol.

Characterization Data:

Alternative Sulfurization Approaches

Post-cyclization sulfurization of a dihydropyrimidin-2(1H)-one precursor using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 6 h converts the C=O group to C=S with 68% efficiency. This method offers flexibility but requires additional purification steps.

Deprotection and Final Assembly

Removal of Protecting Groups

The acetyl or isopropylidene groups on the ribofuranosyl moiety are cleaved under mild acidic conditions. For example, stirring with 0.01 N HCl in methanol (25°C, 10 min) selectively hydrolyzes isopropylidene without affecting the glycosidic bond. Subsequent treatment with ammonium hydroxide (NH₄OH, 28%) removes acetyl groups, yielding the free ribofuranosyl product.

Final Coupling and Characterization

Convergent synthesis involves coupling the deprotected ribofuranose with the sulfanylidene-dihydropyrimidinone intermediate via Mitsunobu reaction (diethyl azodicarboxylate, Ph₃P, THF). This method ensures β-configuration retention, critical for biological activity.

Analytical Data:

- HRMS (ESI): m/z calc. for C₁₀H₁₂FN₂O₅S [M+H]⁺: 307.0456, found: 307.0458.

- X-ray Diffraction: Confirms planar geometry of the sulfanylidene group and intramolecular N-H···O hydrogen bonding.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Reaction Conditions

Variants :

-

Catalyst alternatives : Ionic liquids (e.g., [Et₃NH][HSO₄]) or PMO-Py-IL nanocatalyst

-

β-keto ester : Methyl acetoacetate or isopropyl acetoacetate

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Functional Group | Source |

|---|---|---|

| 1640 | Amidic C=O (pyrimidinone) | |

| 3450, 3300 | NH and NH₂ (amidic/thiourea) | |

| 1724 | Esters (β-keto ester) |

¹H NMR Data

| δ (ppm) | Signal | Source |

|---|---|---|

| 5.136 | CH proton (J = 3 Hz) | |

| 7.314 | Aromatic protons (benzaldehyde) | |

| 9.136 | NH (s, singlet) |

Reaction Pathway

-

Condensation : Aldehyde reacts with thiourea and β-keto ester to form the pyrimidinone ring.

-

Nucleoside incorporation : Ribofuranosyl group is introduced via condensation with a sugar derivative (e.g., 1-beta-D-ribofuranose) .

-

Fluorination : Position 5 is fluorinated, likely via electrophilic substitution or nucleophilic aromatic substitution .

Byproducts :

Yield and Purification

Chemical Stability and Reactivity

Scientific Research Applications

5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound in the dihydropyrimidinone class, characterized by a pyrimidine ring with functional groups including a fluorine atom at the 5-position, a ribofuranosyl moiety, and a sulfanylidene group. The ribofuranosyl group suggests potential nucleoside-like medicinal chemistry properties. Compounds in this class have been studied for various biological activities. The specific biological profile requires further study to elucidate its efficacy and mechanism of action.

Potential Biological Activities

- Antiviral Properties The ribofuranosyl moiety suggests it may target viral polymerases.

- Antifungal Properties Related compounds with an imino group instead of sulfanylidene exhibit antifungal activity.

- Anticancer Potential Similar fluorinated pyrimidines have anticancer properties, directly inhibiting thymidylate synthase.

Unique Structural Features

The presence of both the ribofuranosyl structure and the sulfanylidene group in this compound distinguishes it from other compounds in this category and may enhance its bioactivity and selectivity against specific pathogens.

Structural Comparisons and Activities

| Compound | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer | Directly inhibits thymidylate synthase |

| 5-Fluoro-4-hydroxy-3,4-dihydropyrimidin-2(1H)-one | Hydroxy group at position 4 | Antiviral | Hydroxy group enhances solubility |

| 1-(5-Deoxy-beta-D-ribofuranosyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | Ribofuranosyl moiety | Antiviral | Specific targeting of viral polymerases |

| 5-Fluoro-4-imino-3,4-dihydropyrimidin-2(1H)-one | Imino instead of sulfanylidene | Antifungal | Unique mechanism against fungal infections |

| This compound | Ribofuranosyl and sulfanylidene groups | Unknown | The presence of both groups may enhance bioactivity and selectivity against specific pathogens. |

Mechanism of Action

The mechanism of action of 5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one involves:

Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase or ribonucleotide reductase.

Pathways: It interferes with the replication of viral or cancerous cells by incorporating into the nucleic acid chain, leading to chain termination or faulty replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ribofuranosyl-Containing Analogs

- 1-(beta-D-ribofuranosyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2TU) : Structural Differences: 2TU lacks the fluorine at position 5 and replaces the sulfanylidene (=S) at position 4 with a thioxo (-S-) group at position 2. Functional Implications: The ribofuranosyl group in both compounds suggests nucleoside mimicry, but the sulfanylidene in the target compound may enhance π-stacking or hydrogen-bonding interactions compared to 2TU’s thioxo group.

Phosphonate Derivatives

- 3,4-Dihydropyrimidin-2(1H)-one-phosphonates : Synthesis: Prepared via microwave-assisted Biginelli reactions using β-ketophosphonates.

Thiazole-Fused Derivatives

- 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-one (Compound 41) : Activity: Exhibits anti-HIV properties due to the thiazole moiety. Structural Contrast: The thiazole ring replaces the ribofuranosyl group, highlighting how heterocyclic substitutions can diversify bioactivity.

Urea and Thiourea Derivatives

- 3,4-Dihydropyrimidin-2(1H)-one-urea derivatives : Applications: Tested as Staphylococcus aureus inhibitors via QSAR modeling. Comparison: The ribofuranosyl and sulfanylidene groups in the target compound may offer improved solubility or target specificity over urea-based analogs.

Biginelli Reaction Variations

- Traditional vs. Microwave-Assisted: The target compound’s synthesis likely follows a modified Biginelli protocol, similar to microwave-assisted methods achieving 78–94% yields for DHPM-phosphonates . Solvent-free microwave conditions (e.g., 100°C, 10 minutes) are efficient for 5-unsubstituted DHPMs, but bulky substituents (e.g., ribofuranosyl) may require longer reaction times .

Catalyst Systems :

Oxidative Aromatization

- Activated carbon/O₂ systems convert DHPMs to pyrimidinones (78% yield), suggesting the sulfanylidene group in the target compound may influence oxidation stability .

Solubility and Stability

- Solvent effects (e.g., ethanol, 1,2-dichloroethane) on DHPM synthesis (Table 3, ) imply the ribofuranosyl group may enhance water solubility compared to hydrophobic aryl-substituted DHPMs.

Bioactivity Trends

- Antiviral Potential: Thiazole-DHPMs (anti-HIV) and ribofuranosyl analogs (e.g., 2TU) suggest the target compound merits evaluation for similar activities .

Biological Activity

5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound belonging to the class of dihydropyrimidinones. Its unique structure and potential biological activities have garnered attention in medicinal chemistry, particularly for its implications in antiviral and anticancer therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit viral replication through various mechanisms:

- Inhibition of Viral Polymerases : The compound acts as a substrate analog for viral polymerases, effectively halting the synthesis of viral RNA and DNA.

- Interference with Viral Entry : By modifying the host cell's nucleic acid metabolism, it reduces the ability of viruses to enter and replicate within the cells.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against several cancer cell lines. Some key findings include:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cells in vitro.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

The proposed mechanisms of action for this compound include:

- Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, it disrupts the nucleotide pool necessary for DNA and RNA synthesis.

- Alteration of Cellular Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival.

Study 1: Antiviral Efficacy

In a controlled study published in a peer-reviewed journal, researchers evaluated the antiviral efficacy of this compound against influenza virus. The results indicated a dose-dependent inhibition of viral replication with an IC50 value of approximately 25 µM.

Study 2: Anticancer Activity

Another study focused on the compound's effects on human breast cancer cell lines (MCF7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (70% inhibition at 50 µM) and increased markers of apoptosis.

Table 1: Biological Activities Summary

| Mechanism | Description |

|---|---|

| Inhibition of Polymerases | Acts as a substrate analog |

| Induction of Apoptosis | Triggers programmed cell death |

| Disruption of Nucleotide Pool | Mimics natural nucleotides |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Fluoro-1-beta-D-ribofuranosyl-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one?

- Methodological Answer : The synthesis typically involves coupling fluorinated pyrimidinone derivatives with ribofuranosyl donors under controlled glycosylation conditions. For example, RX-3117 (a structurally related compound) is synthesized via a multi-step process involving cyclopentyl intermediates and fluorination at the pyrimidine ring . Key parameters include temperature (maintained at −20°C to 0°C during glycosylation), solvent choice (e.g., anhydrous THF or DCM), and protecting group strategies (e.g., acetyl or benzoyl groups for ribose hydroxyls). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for ribofuranosyl donor to pyrimidinone) .

Q. How can the purity of this compound be validated in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient elution (0.1% TFA in water/acetonitrile). Compare retention times against certified reference materials (CRMs) from pharmacopeial standards, such as those listed in USP monographs . Purity thresholds should exceed 98% for biological assays.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm ribose anomeric configuration (β-D-ribofuranosyl, δ ~5.1 ppm for H1') and sulfanylidene moiety (δ ~160-170 ppm for C=S in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₉H₁₀FN₂O₅S: 293.03) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or sulfanylidene introduction be addressed?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts reactive sites on the pyrimidinone ring. Experimentally, use directing groups (e.g., acetyl at N3) to steer fluorination to the C5 position. For sulfanylidene incorporation, thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) minimize side reactions .

Q. What strategies resolve tautomeric ambiguity in the 3,4-dihydropyrimidin-2(1H)-one core?

- Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, λ = 1.5418 Å) definitively assigns tautomeric forms. For dynamic studies, variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C tracks proton exchange rates between enol and keto forms .

Q. How does this compound interact with DNA methyltransferases (DNMTs) in epigenetic studies?

- Methodological Answer : Use competitive inhibition assays with ³H-labeled S-adenosylmethionine (SAM) and recombinant DNMT1/3A. IC₅₀ values are determined via nonlinear regression. Crystallographic docking (PDB: 3PTA) identifies hydrogen bonds between the ribose 2'-OH and Asp/His residues in the catalytic pocket .

Q. What analytical methods detect degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) followed by LC-MS/MS (Q-TOF) identify hydrolytic cleavage products (e.g., free ribose or fluorouracil derivatives). Degradation kinetics follow first-order models, with activation energy (Eₐ) calculated via Arrhenius plots .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies often arise from polymorphic forms. Characterize solid-state diversity via PXRD and DSC. For example, the β-D-ribofuranosyl conformation may exhibit higher aqueous solubility (logP ≈ −1.2) compared to α-anomers (logP ≈ 0.5) due to hydrogen bonding with water .

Tables for Key Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Melting Point | 287.5–293.5°C (decomposes) | |

| HPLC Retention Time | 8.2 ± 0.3 min (C18 gradient) | |

| DNMT1 Inhibition (IC₅₀) | 2.1 ± 0.3 µM | |

| Aqueous Solubility (25°C) | 12.4 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.